molecular formula C14H11BrN2O2S B12274421 1-(benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638763-47-9

1-(benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12274421
CAS No.: 1638763-47-9
M. Wt: 351.22 g/mol
InChI Key: AGKYZJNPNDBPTQ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings It is characterized by the presence of a benzenesulfonyl group, a bromine atom, and a methyl group attached to the pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolo[2,3-b]pyridine core using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Bromination and Methylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or alkene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(Benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Materials Science: The compound can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity, while the bromine and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

1-(Benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the specific combination of substituents on the pyrrolo[2,3-b]pyridine core. The presence of the benzenesulfonyl group imparts distinct chemical and biological properties, while the bromine and methyl groups provide opportunities for further functionalization and derivatization.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-5-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-9-16-14-12(13(10)15)7-8-17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYZJNPNDBPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Br)C=CN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176093
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-methyl-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-47-9
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-methyl-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-methyl-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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